molecular formula C18H20N4O3 B14288118 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide CAS No. 140887-68-9

2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide

Cat. No.: B14288118
CAS No.: 140887-68-9
M. Wt: 340.4 g/mol
InChI Key: ZBUNAXPCSMUGJT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide is an organic compound that features a complex structure with both hydrazone and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide typically involves the reaction of 4-nitrophenylhydrazine with a suitable carbonyl compound, followed by the addition of N-phenylbutanamide. The reaction conditions often require the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of the corresponding amine from the hydrazone.

    Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.

Scientific Research Applications

2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydrazone linkage can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-[2-(4-aminophenyl)hydrazinylidene]-N-phenylbutanamide: Similar structure but with an amine group instead of a nitro group.

    2,2-Dimethyl-3-[2-(4-chlorophenyl)hydrazinylidene]-N-phenylbutanamide: Contains a chlorine substituent on the aromatic ring.

    2,2-Dimethyl-3-[2-(4-methylphenyl)hydrazinylidene]-N-phenylbutanamide: Features a methyl group on the aromatic ring.

Uniqueness

2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide is unique due to the presence of both nitro and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and application in various fields.

Properties

CAS No.

140887-68-9

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

2,2-dimethyl-3-[(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C18H20N4O3/c1-13(20-21-15-9-11-16(12-10-15)22(24)25)18(2,3)17(23)19-14-7-5-4-6-8-14/h4-12,21H,1-3H3,(H,19,23)

InChI Key

ZBUNAXPCSMUGJT-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(C)(C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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